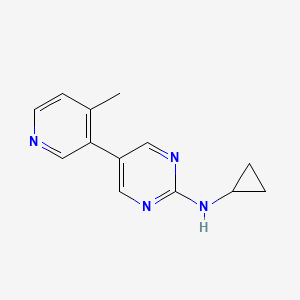

N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine

Description

N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a cyclopropylamine group at position 2 and a 4-methylpyridin-3-yl substituent at position 5 of the pyrimidine core. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules. Pyrimidine derivatives are widely studied for their pharmacological properties, particularly in targeting enzyme active sites through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4/c1-9-4-5-14-8-12(9)10-6-15-13(16-7-10)17-11-2-3-11/h4-8,11H,2-3H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIONTQNKUHDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=CN=C(N=C2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura cross-coupling reaction, which is known for its mild reaction conditions and high functional group tolerance .

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting appropriate precursors such as 2-aminopyrimidine with suitable reagents under controlled conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using cyclopropyl bromide and a base.

Suzuki-Miyaura Cross-Coupling: The final step involves the Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of 4-methylpyridin-3-yl and the pyrimidine core.

Industrial Production Methods

Industrial production of N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine exhibit promising anticancer properties. Research has shown that derivatives of pyrimidine and pyridine can inhibit specific kinases involved in cancer cell proliferation. For instance, the compound may act as an inhibitor of the receptor tyrosine kinase family, which plays a crucial role in tumor growth and metastasis.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Pyrimidine derivatives have been documented to possess antibacterial and antifungal properties, making this compound a candidate for further exploration in the development of new antimicrobial agents.

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in optimizing the efficacy of pyrimidine-based compounds. Modifications to the cyclopropyl and pyridine substituents can significantly influence biological activity, providing a pathway for the development of more potent analogs.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For example, studies conducted on breast cancer and leukemia cell lines showed IC50 values indicating effective inhibition of cell growth.

In Vivo Efficacy

Preclinical models have been employed to assess the in vivo efficacy of this compound. Animal studies have indicated that administration of this compound leads to significant tumor regression, supporting its potential as a therapeutic agent.

Data Summary Table

| Application Area | Potential Activity | Notable Findings |

|---|---|---|

| Anticancer | Kinase inhibition | Effective against breast cancer cells |

| Antimicrobial | Bacterial inhibition | Active against specific pathogens |

| Mechanism Insights | Target interaction | Involves receptor tyrosine kinases |

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine, differing primarily in substituents at positions 2 (amine group) and 5 (aryl/heteroaryl group).

Substituent Variations at Position 5

N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine

- Structure : Position 5 is substituted with a 4-methoxyphenyl group instead of 4-methylpyridin-3-yl.

- Molecular Formula : C₁₅H₁₇N₃O.

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

- Structure : Position 5 is substituted with a pyridin-3-yl group, while position 2 features a nitro-substituted phenylamine.

- Molecular Formula : C₁₆H₁₃N₅O₂.

- Key Differences : The nitro group introduces strong electron-withdrawing effects, which may reduce metabolic stability compared to the cyclopropylamine group in the target compound .

Substituent Variations at Position 2

(4-Chloro-5-Methoxy-pyrimidin-2-yl)-isopropyl-amine

- Structure : Position 2 is substituted with an isopropylamine group instead of cyclopropylamine.

- Molecular Formula : C₈H₁₂ClN₃O.

- Key Differences : The isopropyl group increases steric bulk, which could hinder binding to flat enzyme active sites compared to the smaller cyclopropyl group .

Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate

Data Table: Structural and Physicochemical Comparisons

Research Findings and Implications

- Electronic Effects : Substitution at position 5 with electron-donating groups (e.g., methoxyphenyl) improves solubility but may reduce target affinity compared to heteroaryl groups like methylpyridinyl .

- Steric Considerations : Cyclopropylamine at position 2 provides optimal steric bulk for kinase inhibition, as seen in kinase inhibitor scaffolds, whereas larger groups like isopropylamine reduce binding efficiency .

- Stability : Compounds with ester or nitro groups exhibit lower metabolic stability, highlighting the advantage of the target compound’s cyclopropyl and methylpyridinyl motifs .

Biological Activity

N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active or allosteric sites, thereby altering their activity. For instance, studies suggest that similar compounds in its class can inhibit succinate dehydrogenase (SDH), which is crucial in metabolic pathways .

- Receptor Modulation : The compound may also act on certain receptors involved in cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Antitumor Activity : Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth in vitro. For example, studies have reported significant anti-fibrotic and anti-tumor activities.

- Antifungal Properties : Some derivatives have demonstrated high fungicidal activity against pathogens such as Sclerotinia sclerotiorum, achieving over 90% inhibition at concentrations of 50 μg/mL .

- Antibacterial Activity : Related compounds have exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Q & A

Q. What are the common synthetic routes for N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine?

Methodological Answer: The synthesis typically involves cross-coupling reactions. For example, Sonogashira or Suzuki couplings can be employed using 2-aminopyrimidine derivatives as precursors. In one approach, a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and ligands are used under inert conditions to introduce substituents like cyclopropyl or pyridinyl groups . Key steps include:

- Activation of the pyrimidine core at the 5-position via halogenation (e.g., iodination).

- Coupling with 4-methylpyridin-3-yl boronic acid or acetylene derivatives.

- Final functionalization of the amine group with cyclopropane via nucleophilic substitution. Challenges include managing regioselectivity and avoiding over-reactivity of the primary amine .

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for structure determination . Key parameters:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Use of direct methods (SHELXS) for phase determination.

- Refinement with SHELXL, incorporating hydrogen bonding and disorder modeling. Example metrics: R₁ < 0.05 for high-resolution data, ensuring precise bond-length and angle measurements .

Q. What spectroscopic techniques are critical for characterizing its reactivity?

Methodological Answer:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., pyridinyl protons at δ 8.2–8.5 ppm, cyclopropyl protons as a multiplet at δ 0.6–1.2 ppm) .

- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 297.1482 for C₁₄H₁₇N₅).

- IR Spectroscopy : To detect NH stretching (~3400 cm⁻¹) and aromatic C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can regioselective fluorination be achieved at the 5-position of the pyrimidine ring?

Q. How to mitigate reactivity challenges in cross-coupling reactions involving this compound?

Methodological Answer: The primary amine group can lead to side reactions (e.g., coordination with metal catalysts or over-alkylation). Strategies include:

- Protecting groups : Temporarily convert the amine to a Boc-protected intermediate.

- Catalyst optimization : Use Cu/PANI (polyaniline-supported copper) for heterogeneous catalysis, which reduces metal leaching and improves recyclability (TONs: 254–366) .

- Solvent control : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and minimize decomposition .

Q. What computational approaches predict its binding affinity for kinase targets like CDK2?

Methodological Answer: Molecular docking studies (e.g., AutoDock Vina or Schrödinger Suite) using high-resolution crystal structures of CDK2 (PDB: 1HCL):

- Protonation states: Assign using tools like Epik (pH 7.4).

- Scoring: Analyze binding poses for hydrogen bonds with hinge-region residues (e.g., Glu81, Leu83).

- Validation: Compare with known inhibitors (e.g., AT-7519) to assess docking reliability .

Data Contradictions and Resolution

Q. Why do some studies report conflicting reactivity of 2-aminopyrimidine derivatives in coupling reactions?

Analysis:

- Substrate-specific effects : Primary amines (e.g., pyrimidin-2-amine) are highly reactive, leading to inseparable mixtures, while N-alkylated derivatives (e.g., N-isopropyl) show reduced reactivity .

- Resolution : Use sterically hindered amines or adjust catalyst loading (e.g., lower Pd concentrations for sensitive substrates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.